molecular formula C15H20N2O4S2 B2968749 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide CAS No. 1210886-93-3

2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide

Cat. No. B2968749
CAS RN: 1210886-93-3
M. Wt: 356.46
InChI Key: CERLJCVIZMANJK-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide is a useful research compound. Its molecular formula is C15H20N2O4S2 and its molecular weight is 356.46. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activity

A study by Ghorab et al. (2017) synthesized a series of compounds including ones structurally related to 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide. These compounds were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The synthesized compounds showed significant antimicrobial activity, with certain compounds outperforming reference drugs. Molecular modeling within the active site of dihydropteroate synthase suggested the compounds' potential mechanism of action (Ghorab et al., 2017).

Anticancer and Anti-HCV Agents

Ş. Küçükgüzel et al. (2013) explored the synthesis and characterization of Celecoxib derivatives, closely related in function to the compound of interest. These derivatives demonstrated anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities without causing significant tissue damage in liver, kidney, colon, and brain compared to controls or Celecoxib itself. This suggests the potential of these derivatives, including structurally related compounds, in therapeutic applications (Ş. Küçükgüzel et al., 2013).

COX-2 Inhibition for Pain Management

A study by Hashimoto et al. (2002) on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which share pharmacological targets with 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide, identified a potent, highly selective, and orally active COX-2 inhibitor. This compound showed promise in phase II clinical trials for treating rheumatoid arthritis, osteoarthritis, and acute pain, highlighting the potential for related compounds in pain management (Hashimoto et al., 2002).

Anticonvulsant Activity

Research by Farag et al. (2012) on heterocyclic compounds containing a sulfonamide moiety found that certain synthesized compounds, including those structurally similar to the compound , showed significant protection against picrotoxin-induced convulsions. This indicates a potential application of these compounds in the development of new anticonvulsant drugs (Farag et al., 2012).

Antitubercular Activity

Purushotham and Poojary (2018) investigated a compound for its potential as an antitubercular agent through docking studies against the enoyl reductase enzyme of Mycobacterium tuberculosis. The insights from the docking pose and interactions offer a plausible inhibitory action, suggesting that structurally related compounds, including 2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide, may hold promise as antitubercular agents (Purushotham & Poojary, 2018).

properties

IUPAC Name

2-(2,6-dioxopiperidin-1-yl)-N-[(1-thiophen-2-ylcyclopropyl)methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4S2/c18-13-4-1-5-14(19)17(13)8-10-23(20,21)16-11-15(6-7-15)12-3-2-9-22-12/h2-3,9,16H,1,4-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CERLJCVIZMANJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCC2(CC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-dioxopiperidin-1-yl)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)ethanesulfonamide

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